4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one is a chemical compound with a complex structure that includes a methoxybenzoyl group, a methyl group, and a phenyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-methoxybenzoyl chloride with 2-methyl-6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-Hydroxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one.
Reduction: Formation of 4-(2-Methoxybenzyl)-2-methyl-6-phenylpyridazin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoyl chloride
- 4-Acetylbenzonitrile
- 4-[(2-Methoxybenzoyl)sulfamoyl]benzoic acid
Uniqueness
4-(2-Methoxybenzoyl)-2-methyl-6-phenylpyridazin-3(2H)-one is unique due to its combination of functional groups and the pyridazinone core
Properties
CAS No. |
832712-32-0 |
---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)-2-methyl-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H16N2O3/c1-21-19(23)15(12-16(20-21)13-8-4-3-5-9-13)18(22)14-10-6-7-11-17(14)24-2/h3-12H,1-2H3 |
InChI Key |
GJPIIYMJSOOMOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.